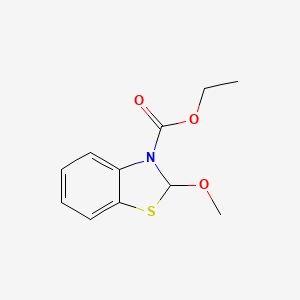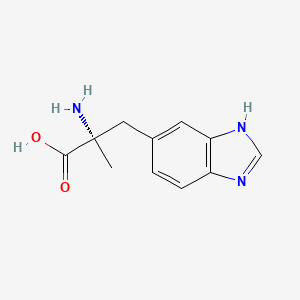
3-(5-Benzimidazolyl)-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Benzimidazolyl)-2-methylalanine is a compound that features a benzimidazole ring fused to an alanine derivative. Benzimidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities. The presence of the benzimidazole ring in this compound makes it a compound of interest in various fields, including medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzimidazolyl)-2-methylalanine typically involves the condensation of 5-formyl-2’-deoxyuridine with arylenediamine derivatives under specific conditions. One common method employs microwave activation and sodium bisulfite catalysis to achieve nearly quantitative yields . The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of microwave-assisted synthesis can also be adapted for industrial applications to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Benzimidazolyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring or the alanine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
3-(5-Benzimidazolyl)-2-methylalanine has several scientific research applications, including:
Biology: The compound’s structural similarity to naturally occurring amino acids makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 3-(5-Benzimidazolyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(5-Benzimidazolyl)-2-methylalanine include other benzimidazole derivatives, such as:
- 2-(2-Benzimidazolyl)-2-methylalanine
- 5,6-Dimethylbenzimidazole
- 2-(4-Thiazolyl)benzimidazole
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
26310-01-0 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3H-benzimidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-11(12,10(15)16)5-7-2-3-8-9(4-7)14-6-13-8/h2-4,6H,5,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
Clé InChI |
RBIXRMRQXIKCRD-NSHDSACASA-N |
SMILES isomérique |
C[C@](CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


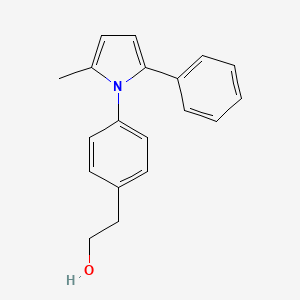
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
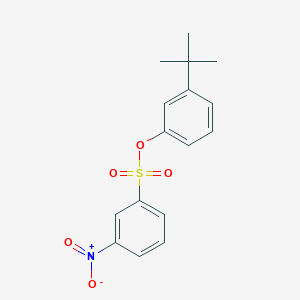
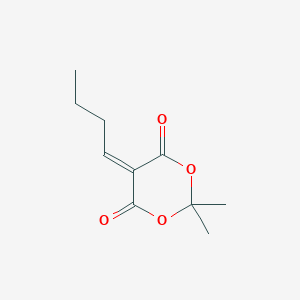
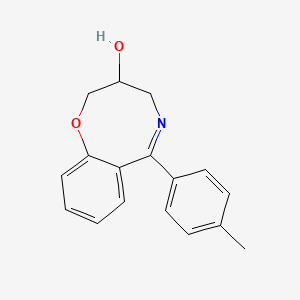
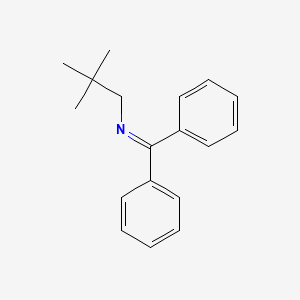

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
